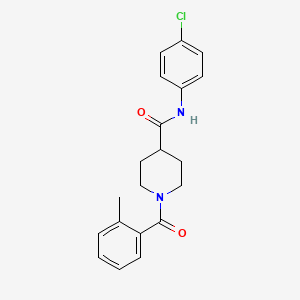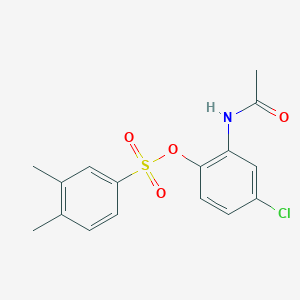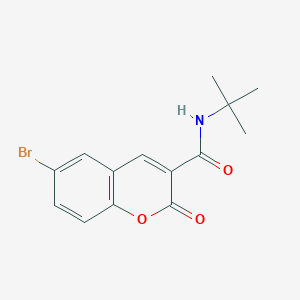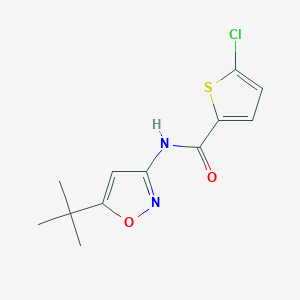
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 2-thiophenecarboxaldehyde to form an intermediate Schiff base, followed by cyclization with 2-aminobenzamide under acidic conditions to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial in the industrial process.
化学反応の分析
Types of Reactions
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, under acidic or basic conditions.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide.
Substitution: Formation of halogenated derivatives.
Cyclization: Formation of polycyclic aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and thiophene groups can participate in redox reactions, influencing the compound’s reactivity and biological effects.
類似化合物との比較
Similar Compounds
N-(2-nitrophenyl)-2-phenylquinoline-4-carboxamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
N-(2-aminophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide: Contains an amino group instead of a nitro group, altering its chemical behavior and potential biological activity.
2-(Thiophen-2-yl)quinoline-4-carboxamide: Lacks the nitrophenyl group, which may influence its overall stability and reactivity.
Uniqueness
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both nitrophenyl and thiophene groups, which contribute to its distinct electronic properties and potential for diverse chemical reactions. These structural features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(2-nitrophenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-20(22-16-8-3-4-9-18(16)23(25)26)14-12-17(19-10-5-11-27-19)21-15-7-2-1-6-13(14)15/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZXMPGGHCNSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromofuran-2-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B5096678.png)


![Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5096688.png)

![Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate](/img/structure/B5096707.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinol](/img/structure/B5096713.png)

![2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B5096737.png)

![1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5096749.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5096761.png)
